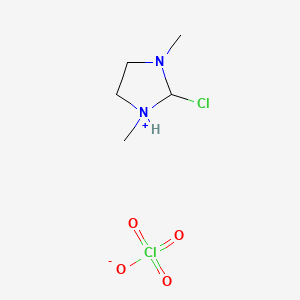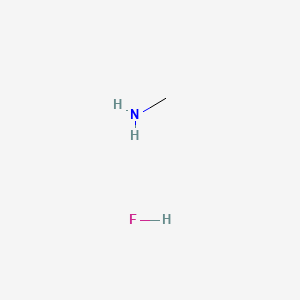
Methanamine,hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, hydrofluoride, also known as methylamine hydrofluoride, is a chemical compound with the formula CH3NH2·HF. It is a derivative of methylamine, where the hydrofluoride group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, hydrofluoride can be synthesized through several methods. One common method involves the reaction of methylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{CH}_3\text{NH}_2 + \text{HF} \rightarrow \text{CH}_3\text{NH}_2\cdot\text{HF} ]
Industrial Production Methods
In industrial settings, methanamine, hydrofluoride is produced by reacting methylamine gas with anhydrous hydrofluoric acid. The reaction is conducted in a specialized reactor to handle the corrosive nature of hydrofluoric acid. The product is then purified and stored under appropriate conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Methanamine, hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with strong acids to form salts.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to form the corresponding salts.
Complex Formation: Metal salts such as copper(II) chloride or nickel(II) sulfate are used to form coordination complexes.
Major Products Formed
Substitution Reactions: The major products include substituted amines and amides.
Acid-Base Reactions: The products are typically ammonium salts.
Complex Formation: The products are metal-amine complexes.
Scientific Research Applications
Methanamine, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and amides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanamine, hydrofluoride involves its ability to donate a lone pair of electrons from the nitrogen atom. This makes it a good nucleophile and base, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with similar nucleophilic properties but lacks the hydrofluoride group.
Ethylamine (C2H5NH2): Another primary amine with a slightly larger alkyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
Methanamine, hydrofluoride is unique due to the presence of the hydrofluoride group, which imparts distinct chemical properties. This group enhances its reactivity in certain substitution and complex formation reactions, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
57847-62-8 |
|---|---|
Molecular Formula |
CH6FN |
Molecular Weight |
51.064 g/mol |
IUPAC Name |
methanamine;hydrofluoride |
InChI |
InChI=1S/CH5N.FH/c1-2;/h2H2,1H3;1H |
InChI Key |
RRSMHQNLDRCPQG-UHFFFAOYSA-N |
Canonical SMILES |
CN.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


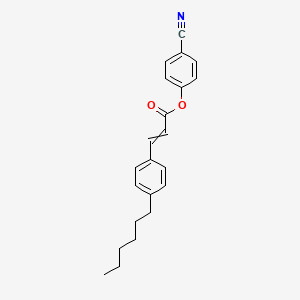
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
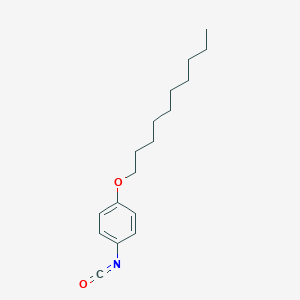
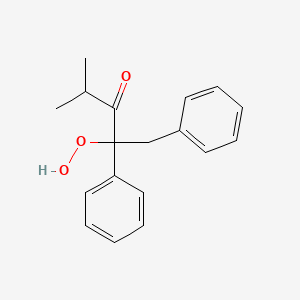
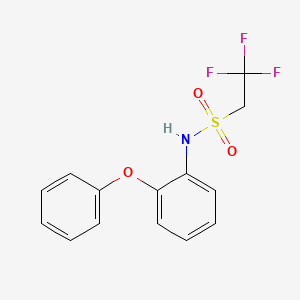
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)


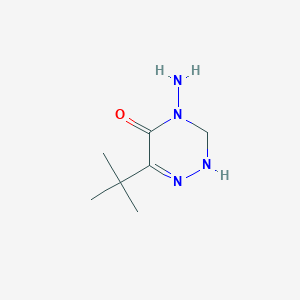

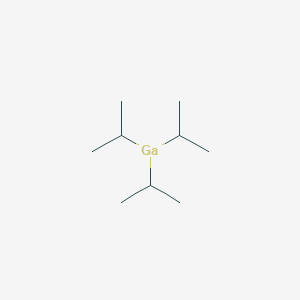
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
